2,7-difluoro-9H-xanthen-9-one
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Overview
Description
2,7-Difluoro-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 2,7-difluoro-9H-xanthen-9-one, can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative . Another method includes the reaction of aryl aldehydes with phenol derivatives . These reactions typically require catalysts such as zinc chloride or phosphoryl chloride to improve yields and reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized synthetic routes to ensure high yield and purity. Techniques such as microwave heating and the use of eco-friendly reagents have been explored to enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2,7-Difluoro-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Fluorine atoms can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthones .
Scientific Research Applications
2,7-Difluoro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as inhibitors of various enzymes and biological pathways.
Industry: They are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-difluoro-9H-xanthen-9-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
2,7-Difluoro-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
2,7-Diamino-9H-xanthen-9-one: This compound has amino groups instead of fluorine atoms, which can significantly alter its chemical and biological properties.
Azaxanthones: These compounds contain nitrogen atoms in the xanthone scaffold and exhibit different biological activities.
The uniqueness of this compound lies in the presence of fluorine atoms, which can enhance its stability, lipophilicity, and biological activity compared to other xanthone derivatives .
Properties
Molecular Formula |
C13H6F2O2 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
2,7-difluoroxanthen-9-one |
InChI |
InChI=1S/C13H6F2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H |
InChI Key |
UCHFSOIVJHIPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
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